molecular formula C12H10N2S B1620672 Phenylamino-thiophen-3-YL-acetonitrile CAS No. 904817-00-1

Phenylamino-thiophen-3-YL-acetonitrile

Cat. No. B1620672
M. Wt: 214.29 g/mol
InChI Key: GWPXWDSCQZHEAL-UHFFFAOYSA-N
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Description

Phenylamino-thiophen-3-YL-acetonitrile is a chemical compound with the


Scientific Research Applications

Synthesis and Characterization

Phenylamino-thiophen-3-YL-acetonitrile derivatives show potential in the synthesis and characterization of various novel compounds. For instance, Mabkhot et al. (2017) synthesized new thiophene derivatives with promising antibacterial and antifungal properties, highlighting the role of thiophene-based compounds in developing antimicrobial agents (Mabkhot et al., 2017). Similarly, Sable et al. (2014) developed a one-pot method for preparing tetra-substituted thiophene derivatives, further exemplifying the compound's versatility in synthesizing bioactive molecules (Sable et al., 2014).

Luminescent Properties and Applications

Thiophene derivatives, including those related to Phenylamino-thiophen-3-YL-acetonitrile, have been studied for their luminescent properties. de Bettencourt-Dias et al. (2007) investigated thiophene-derivatized pybox and its lanthanide ion complexes, demonstrating their high luminescence and potential applications in optoelectronics and bioimaging (de Bettencourt-Dias et al., 2007).

Kinase Inhibitory Activity

Thiophene derivatives, including the Phenylamino-thiophen-3-YL-acetonitrile structure, have been explored for their kinase inhibitory activity. Boschelli et al. (2005) investigated 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles for their Src kinase inhibitory activity, showing their potential in cancer treatment (Boschelli et al., 2005).

properties

IUPAC Name

2-anilino-2-thiophen-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-8-12(10-6-7-15-9-10)14-11-4-2-1-3-5-11/h1-7,9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPXWDSCQZHEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378088
Record name Phenylamino(thien-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylamino-thiophen-3-YL-acetonitrile

CAS RN

904817-00-1
Record name Phenylamino(thien-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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